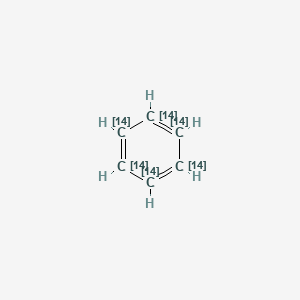
Benzene,labeled withcarbon-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene labeled with carbon-14 is a compound where one or more carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years. This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing and studying the fate of organic molecules in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene labeled with carbon-14 typically involves the condensation of acetylene labeled with carbon-14. One method involves passing acetylene labeled with carbon-14, diluted with steam, through a tube containing porcelain beads at high temperatures (around 740°C). This process results in the formation of benzene labeled with carbon-14 with a yield of approximately 30% .
Industrial Production Methods: Industrial production of benzene labeled with carbon-14 follows similar synthetic routes but on a larger scale. The process involves the preparation of acetylene labeled with carbon-14 from barium carbonate labeled with carbon-14, followed by its condensation to form benzene labeled with carbon-14 .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene labeled with carbon-14 undergoes various chemical reactions, including:
Substitution Reactions: Benzene labeled with carbon-14 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: Benzene labeled with carbon-14 can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction Reactions: Benzene labeled with carbon-14 can be reduced to form cyclohexane labeled with carbon-14.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Nitration: Nitrobenzene labeled with carbon-14.
Sulfonation: Benzene sulfonic acid labeled with carbon-14.
Halogenation: Chlorobenzene or bromobenzene labeled with carbon-14.
Oxidation: Phenol, benzoic acid labeled with carbon-14.
Reduction: Cyclohexane labeled with carbon-14.
Applications De Recherche Scientifique
Benzene labeled with carbon-14 has numerous applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and fate of benzene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of benzene labeled with carbon-14 involves its incorporation into various molecular pathways, allowing researchers to trace its movement and transformation. The beta-particle radiation emitted by carbon-14 enables the detection and quantification of the labeled benzene in different systems. This property is particularly useful in studying metabolic pathways, environmental fate, and chemical reactions .
Comparaison Avec Des Composés Similaires
- Toluene labeled with carbon-14
- Phenol labeled with carbon-14
- Aniline labeled with carbon-14
- Naphthalene labeled with carbon-14
Comparison: Benzene labeled with carbon-14 is unique due to its simple aromatic structure, making it a versatile tracer in various studies. Compared to other labeled compounds, benzene labeled with carbon-14 is often preferred for its stability and well-understood chemistry. Toluene, phenol, and aniline labeled with carbon-14 are also used in similar applications but may offer different reactivity and properties based on their functional groups .
Propriétés
Numéro CAS |
82049-87-4 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
90.067 g/mol |
Nom IUPAC |
(1,2,3,4,5,6-14C6)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2 |
Clé InChI |
UHOVQNZJYSORNB-YROCTSJKSA-N |
SMILES isomérique |
[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
SMILES canonique |
C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





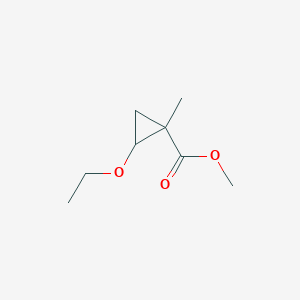
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
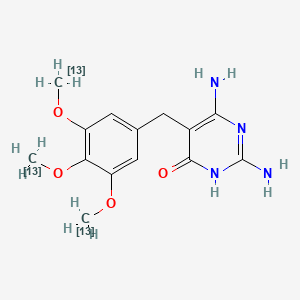
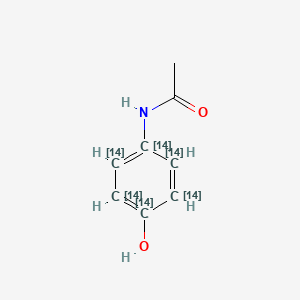
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
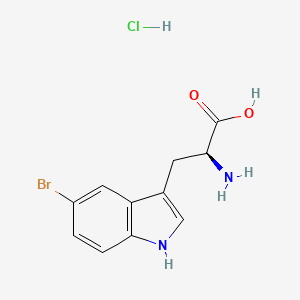

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

